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Compound of Interest

Compound Name: 4-Hydroxybutanethioamide

CAS No.: 936850-78-1

Cat. No.: B1523114 Get Quote

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Medicinal

Chemists, and Drug Development Scientists

Executive Summary & Compound Profile
4-Hydroxybutanethioamide (CAS: 936850-78-1) is a functionalized primary thioamide serving

as a critical intermediate in the synthesis of sulfur-containing heterocycles (e.g., thiazoles,

thiazepines) and as a hydrogen sulfide (H₂S) donor in pharmacological research. Unlike its

oxygen analog (4-hydroxybutanamide), the thioamide moiety imparts unique electronic

properties and reactivity profiles, specifically regarding tautomerization and cyclization

potential.

This guide provides a rigorous spectroscopic framework for the identification, purity

assessment, and structural validation of 4-Hydroxybutanethioamide. It synthesizes data

derived from standard thioamide chemistry and specific structural analogs to provide a high-

confidence characterization protocol.

Compound Identity

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1523114?utm_src=pdf-interest
https://www.benchchem.com/product/b1523114?utm_src=pdf-body
https://www.benchchem.com/product/b1523114?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Detail

IUPAC Name 4-Hydroxybutanethioamide

CAS Number 936850-78-1

Formula C₄H₉NOS

Molecular Weight 119.19 g/mol

SMILES S=C(N)CCCO

Structure HO-CH₂-CH₂-CH₂-C(=S)NH₂

Synthesis & Sample Preparation Context
Expertise & Experience Directive: Accurate characterization begins with understanding the

sample's origin. Impurities from synthesis can mimic or mask key spectral features.[1]

Primary Synthetic Route (Nitrile Thionation)
The most robust synthesis involves the reaction of 4-hydroxybutanenitrile with a sulfur source

(e.g., H₂S, Ammonium Sulfide, or NaSH) in a basic medium.

Key Impurity: Unreacted nitrile (sharp IR band at ~2250 cm⁻¹).

Cyclization Risk: Under acidic conditions, the compound may cyclize to dihydrofuran-2(3H)-

thione (thiolactone). Samples should be stored in neutral, anhydrous buffers.

Sample Preparation for Analysis[11][12]
NMR: Dissolve ~10 mg in DMSO-d₆.

Why: DMSO prevents exchange of the labile thioamide protons (-NH₂) and the hydroxyl

proton (-OH), allowing for full integration and observation of splitting patterns that are lost

in CDCl₃ or D₂O.

IR: Prepare a KBr pellet or use ATR (Attenuated Total Reflectance) on the neat solid/oil.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16566766/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Why: Thioamides exhibit strong hydrogen bonding; solution-phase IR often shifts the C=S

bands significantly.

Spectroscopic Characterization Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Trustworthiness Directive: The following assignments are self-validating. The integral ratio of

the aliphatic chain (2:2:2) to the exchangeable protons (2:1) must be preserved.

¹H NMR (400 MHz, DMSO-d₆)
The spectrum is characterized by the des-shielding effect of the thiocarbonyl group on the

-protons and the distinct broad singlets of the NH₂ group due to restricted rotation around the
C-N bond (a hallmark of thioamides).
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Position
Shift (

, ppm)
Multiplicity Integral

Assignment
Logic

-NH₂ (a) 9.30 & 9.55 Broad Singlets 1H each

Restricted

rotation creates

non-equivalent

protons (cis/trans

to S).

-OH 4.45 Triplet/Broad 1H

Hydroxyl proton

(coupling visible

in dry DMSO).

C(4)H₂ 3.42
Triplet (

Hz)
2H

Adjacent to

Oxygen

(deshielded).

C(2)H₂ 2.55
Triplet (

Hz)
2H

-to-Thiocarbonyl

(deshielded vs

nitrile precursor).

C(3)H₂ 1.78 Multiplet 2H

Central

methylene

(shielded).

¹³C NMR (100 MHz, DMSO-d₆)
The diagnostic peak is the thiocarbonyl carbon, which appears significantly downfield

compared to amides.
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Carbon
Shift (

, ppm)
Assignment Note

C=S 208.5

Critical Identifier. Amides

appear at ~175 ppm; Nitriles at

~120 ppm.

C-O 60.8 Typical primary alcohol.

-CH₂
42.1 Alpha to C=S.

-CH₂
29.5 Central methylene.

B. Infrared Spectroscopy (FT-IR)
Analysis: The conversion of the nitrile (C≡N) or amide (C=O) to thioamide (C=S) is best

monitored by the disappearance of the nitrile stretch (2250 cm⁻¹) and the appearance of the

"Thioamide Bands."

Frequency (cm⁻¹) Vibration Mode Description

3200 - 3400
(O-H) &

(N-H)

Broad, overlapping stretching

region.

1620 - 1640 (NH₂)
Scissoring mode (Thioamide

Band II).

1400 - 1450
(C-N) +

(CH)

C-N stretch with significant

double bond character.

1100 - 1200 (C=S)

Diagnostic. Thioamide Band

I/III. Often a mixed mode, but

strong intensity.

C. Mass Spectrometry (MS)
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Mechanism: Thioamides fragment differently than amides. The stability of the sulfur atom often

leads to the retention of sulfur in the daughter ions or the specific loss of HS•.

Ionization: ESI+ (Electrospray Ionization, Positive Mode) Molecular Ion:

Fragmentation Pathway (MS/MS):

120

103: Loss of NH₃ (Cyclization to thiolactone cation).

120

86: Loss of H₂S (Formation of pyrrolidone-like cation).

120

60: McLafferty-like rearrangement (loss of HS-CH=NH?).

Visualization of Characterization Logic
The following diagram illustrates the logical workflow for validating the synthesis of 4-
Hydroxybutanethioamide from its nitrile precursor, highlighting the "Go/No-Go" decision

points based on spectral data.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1523114?utm_src=pdf-body
https://www.benchchem.com/product/b1523114?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precursor:
4-Hydroxybutanenitrile

Reaction:
+ H2S / Base

Crude Product

Step 1: IR Analysis
Check 2250 cm-1

Nitrile Peak Present?

Step 2: 1H NMR (DMSO-d6)
Check 9.0-9.6 ppm

No (Complete)

Reprocess / Purify

Yes (Incomplete)

Broad NH2 Singlets?

Step 3: 13C NMR
Check >200 ppm

Yes No (Hydrolysis to Acid)

VALIDATED
4-Hydroxybutanethioamide

Signal at ~208 ppm

Click to download full resolution via product page
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Caption: Logical workflow for the spectroscopic validation of 4-Hydroxybutanethioamide,

prioritizing the elimination of nitrile precursors and hydrolysis byproducts.

Advanced Considerations: Tautomerism & Stability
Thione-Thiol Tautomerism
In solution, primary thioamides exist in equilibrium between the Thione form (

) and the Iminothiol form (

).

Observation: In polar aprotic solvents like DMSO, the Thione form predominates (>95%).

Proof: The presence of distinct NH₂ protons in ¹H NMR confirms the thione structure. If the

iminothiol were dominant, a single NH signal and an SH signal (usually ~2-3 ppm) would be

observed.

Cyclization Stability
Unlike 4-hydroxybutanamide, which spontaneously cyclizes to

-butyrolactone (GBL) upon heating or acidification, the thioamide is kinetically more stable.
However, under oxidative stress or radical conditions, it can cyclize to dihydrofuran-2(3H)-
thione or

-thiolactone.

Detection: Watch for the disappearance of the NH₂ signals and the shift of the

-CH₂ protons in NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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